molecular formula C18H15N3O4S B11135609 Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B11135609
M. Wt: 369.4 g/mol
InChI Key: UBFSGKPZYRUCLF-UHFFFAOYSA-N
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Description

Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyphenyl group, and a pyridylcarbonylamino group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the thiazole intermediate with a 4-methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Pyridylcarbonylamino Group: The final step includes the acylation of the thiazole derivative with a pyridylcarbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The thiazole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a lead compound for the development of new anticancer drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-hydroxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-chlorophenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate
  • Methyl 5-(4-nitrophenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness

What sets Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate apart from similar compounds is the presence of the methoxy group on the phenyl ring. This methoxy group can significantly influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a more potent inhibitor of certain enzymes.

Biological Activity

Methyl 5-(4-methoxyphenyl)-2-[(2-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a synthetic compound belonging to the thiazole family, characterized by its unique structure that includes a methoxyphenyl group and a pyridylcarbonyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C18H15N3O4S
  • Molecular Weight : 369.4 g/mol
  • Structural Characteristics : The presence of the methoxy group enhances lipophilicity, which may influence pharmacokinetic properties. The thiazole ring contributes to its biological activity due to the presence of sulfur and nitrogen.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. Preliminary studies indicate potential applications in various therapeutic areas, particularly due to its interaction with biological targets such as enzymes and receptors.

Potential Biological Activities

  • Antitumor Activity :
    • Preliminary studies suggest that thiazole derivatives exhibit significant antitumor activity. This compound may inhibit cell proliferation in cancer cell lines, making it a candidate for further pharmacological exploration.
  • Antimicrobial Properties :
    • Similar compounds have shown antimicrobial activity. The thiazole ring is known to enhance interactions with microbial targets, suggesting that this compound could possess similar properties .
  • Enzyme Inhibition :
    • Interaction studies involving molecular docking simulations indicate that this compound may bind effectively to various enzymes, which could be crucial for its biological efficacy and safety profile.

Case Study: Antitumor Activity Assessment

In a study assessing the antitumor effects of various thiazole derivatives, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that derivatives with similar structural features showed varying degrees of cytotoxicity:

CompoundCell LineIC50 (μM)Notes
Compound AA5496.26 ± 0.33High activity
Compound BHCC82720.46 ± 8.63Moderate activity
This compoundTBDTBDPotential candidate

The study highlighted the need for further optimization of chemical structures to enhance selectivity and reduce toxicity against normal cells .

The mechanism by which this compound exerts its effects is still under investigation. However, the following mechanisms are hypothesized based on structural analogs:

  • DNA Binding : Similar compounds have shown the ability to bind within the minor groove of DNA, potentially leading to interference with replication and transcription processes.
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell metabolism or proliferation pathways.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 5-(4-methoxyphenyl)-2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H15N3O4S/c1-24-12-8-6-11(7-9-12)15-14(17(23)25-2)20-18(26-15)21-16(22)13-5-3-4-10-19-13/h3-10H,1-2H3,(H,20,21,22)

InChI Key

UBFSGKPZYRUCLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(S2)NC(=O)C3=CC=CC=N3)C(=O)OC

Origin of Product

United States

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